molecular formula C18H23ClN4O B6003356 5-(3-chlorobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one

5-(3-chlorobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B6003356
M. Wt: 346.9 g/mol
InChI Key: PDMGEJYBDQQDPD-UHFFFAOYSA-N
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Description

5-(3-chlorobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chlorobenzyl group, an ethylpiperazinyl group, and a methyl group attached to a pyrimidinone core

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-(4-ethylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O/c1-3-22-7-9-23(10-8-22)18-20-13(2)16(17(24)21-18)12-14-5-4-6-15(19)11-14/h4-6,11H,3,7-10,12H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMGEJYBDQQDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.

    Attachment of the Ethylpiperazinyl Group: The ethylpiperazinyl group can be attached through a nucleophilic substitution reaction using an ethylpiperazine derivative.

    Methylation: The final step involves the methylation of the pyrimidinone core using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of 5-(3-chlorobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorobenzyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chlorobenzyl)-2-(4-methylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group on the piperazine ring.

    5-(3-chlorobenzyl)-2-(4-ethylpiperazin-1-yl)-6-ethylpyrimidin-4(3H)-one: Similar structure with an ethyl group instead of a methyl group on the pyrimidinone core.

Uniqueness

The uniqueness of 5-(3-chlorobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various scientific and industrial applications.

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